Cas no 82373-94-2 (2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside)

2,3,5,4'-Tetrahydroxy stilbene-2-O-β-D-glucoside ist ein natürlich vorkommendes Stilben-Derivat, das strukturell mit Resveratrol verwandt ist. Diese Verbindung zeichnet sich durch ihre antioxidativen und neuroprotektiven Eigenschaften aus, die auf ihre Fähigkeit zur Neutralisierung freier Radikale und zur Modulation zellulärer Signalwege zurückzuführen sind. Aufgrund der β-D-Glucosid-Bindung weist die Substanz eine verbesserte Stabilität und Bioverfügbarkeit im Vergleich zu anderen Stilbenoiden auf. Sie findet Anwendung in der pharmazeutischen Forschung, insbesondere im Bereich der neurodegenerativen Erkrankungen und kardiovaskulären Schutzmechanismen. Die Verbindung zeigt zudem entzündungshemmende Effekte und kann als vielversprechender Wirkstoff für therapeutische Anwendungen betrachtet werden.
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside structure
82373-94-2 structure
Produktname:2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
CAS-Nr.:82373-94-2
MF:C20H22O9
MW:406.383286952972
MDL:MFCD00238694
CID:60430
PubChem ID:5321884

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-beta-D-glucopyranoside
    • 2,3,5,4'-tetera-hydroxystilbene-2-O-β-D-glucoside
    • 2,3,4',5-Tetrahydroxystilbene 2-O-D-glucoside
    • 2,3,5,4' -tetrahydroxystibene -2-O-β-D –glucoside
    • 2,3,5,4-tetrahydroxyldiphenylethylene-2-o-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-B-D-GLUCOPYRANOSIDE
    • b-D-Glucopyranoside,2,4-dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl
    • CIS,2,3,5,4-tetrahydroxyl diphenylethylene-2-o-glucoside
    • 2,3,4,5,6-PENTAFLUOROPHENYL4-BROMO-2-CHLOROBENZENESULFONATE
    • 2,3,5,4'-tetera-hydroxystilbenen-2-O-Beta-D-glucoside
    • 2,3,5,4'-tetrahydroxystibene-2-O-Beta-D glucoside
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucopyranoside
    • 2,4-Dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl β-D-Glucopyranoside
    • EH-201
    • THSG
    • Tetrahydroxystilbene glucoside
    • 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside
    • 2,3,5,4'-Tetrahydroxy;stilbene-2-Ο-β-D- glucoside
    • Tetrahydroxystilbene Glucoside
    • 2,3,5,4'-Tetra-hydroxystilbene-2-O-beta-D-glucopyranoside
    • Astragalus polyphenols
    • 2,3,5,4-tetrahydroxyl diphenylethylene-2-o-glucoside
    • 54QRI6OKJ5
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-beta-D-glucoside
    • (2S,3R,4S,5S,6R)-2-(2,4-dihydroxy-6-((E)-4-hydroxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymeth
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-
    • 2,4-Dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl β-D-glucopyranoside (ACI)
    • β-D-Glucopyranoside, 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenyl, (E)- (ZCI)
    • (E)-2,3,5,4′-Tetrahydroxy stilbene-2-O-glucoside
    • 2,3,4′,5-Tetrahydroxystilbene 2-O-D-glucoside
    • trans-2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucopyranoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O--D-glucoside
    • MFCD00238694
    • CCG-268716
    • AfAE'Adaggeratrade markAfA centA centasA notA em leaderA inverted exclamation mark-D-glucoside
    • SCHEMBL2688101
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-glucosid
    • 2,3,5,4'-Tetrahydroxytoluylene-2-beta-D-glucopyranoside
    • 2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl beta-D-glucopyranoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-fA-D-Glucoside
    • Q-100633
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-b-D-glucoside
    • 2,3,5,4'-Tetrahydroxytoluylene-2-beta-D-glucoside
    • CHEBI:140850
    • tetrahydroxyldiphenylethylene-2-o-glucoside
    • s3906
    • (E)-2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside
    • 2,3,5,4'-Tetrahydroxyl diphenylethylene-2-O-glucoside
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-.BETA.-D-GLUCOSIDE
    • AC-33974
    • F16062
    • 2,3,5,4'-Tetrahydroxy stilbene-2---D-glucoside
    • 2,3,5,4'-tetrahydroxystilbene 2-O-beta-D-glucoside
    • trans-2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside
    • DTXSID801242061
    • AKOS030530177
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • 2,3,5,4-tetrahydroxyl-diphenylethylene-2-o-glucoside
    • UNII-54QRI6OKJ5
    • 55327-45-2
    • NCGC00482790-01
    • A864422
    • BDBM50020713
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-BETA-D-GLUCOSIDE (USP-RS)
    • T3513
    • W-203871
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-BETA-D-GLUCOSIDE [USP-RS]
    • SCHEMBL17507729
    • 2,4-DIHYDROXY-6-((1E)-2-(4-HYDROXYPHENYL)ETHENYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-AfAE'A centa' notA inverted exclamation markAfasA'A
    • 2,3,5,4-Tetrahydroxy stilbene-2-Omicron-beta-D-glucoside
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-((1E)-2-(4-hydroxyphenyl)ethenyl)phenyl
    • 2,3,5,4'-Tetrahydroxyl-diphenylethylene-2-O-beta-D-glucoside
    • tetrahydroxyl diphenylethylene-2-o-gluco
    • CHEMBL460860
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-ss-D-glucoside
    • AKOS040758637
    • 82373-94-2
    • B-D-GLUCOPYRANOSIDE,2,4-DIHYDROXY-6-[2-(4-HYDROXYPHENYL)ETHENYL]PHENYL
    • 2,4-Dihydroxy-6-((1E)-2-(4-hydroxyphenyl)ethenyl)phenyl beta-D-glucopyranoside
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl
    • Tetrahydroxystilbene-2-O-??-D-glucoside
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • 2,3,4',5-Tetrahydroxystilbene 2-O-Glucoside
    • .BETA.-D-GLUCOPYRANOSIDE, 2,4-DIHYDROXY-6-((1E)-2-(4-HYDROXYPHENYL)ETHENYL)PHENYL
    • .BETA.-D-GLUCOPYRANOSIDE, 2,4-DIHYDROXY-6-(2-(4-HYDROXYPHENYL)ETHENYL)PHENYL, (E)-
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl, (E)-
    • (E)-2,3,5,4'-Tetrahydroxy stilbene-2-O-glucoside
    • 2,3,5,4'-tetrahydroxystilbene-2-O-?-D-glucoside
    • AS-76404
    • [ "" ]
    • 2,3,4',5-Tetrahydroxystilbene 2-O-beta-D-glucopyranoside
    • tetrahydroxyl diphenylethylene-2-o-glucoside
    • TS-09048
    • GLXC-02856
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-
    • A-D-glucoside
    • CS-0008935
    • TSG
    • HY-N0403
    • DA-69632
    • 2,3,4',5-Tetrahydroxystilbene 2-O-
    • 2,3,5,4a(2)-Tetrahydroxystilbene 2-O-I(2)-D-glucoside
    • Tetrahydroxystilbene-2-O-beta-D-glucoside
    • MDL: MFCD00238694
    • Inchi: 1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1+/t15-,16-,17+,18-,20+/m1/s1
    • InChI-Schlüssel: JAYVHSBYKLLDJC-DSNJPTTOSA-N
    • Lächelt: O([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C1=C(O)C=C(O)C=C1/C=C/C1C=CC(O)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 406.126382g/mol
  • Oberflächenladung: 0
  • XLogP3: 1
  • Anzahl der Spender von Wasserstoffbindungen: 7
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Anzahl drehbarer Bindungen: 5
  • Monoisotopenmasse: 406.126382g/mol
  • Monoisotopenmasse: 406.126382g/mol
  • Topologische Polaroberfläche: 160Ų
  • Schwere Atomanzahl: 29
  • Komplexität: 536
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 406.4

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Löslichkeit: H2O: soluble5mg/mL, clear (warmed)
  • PSA: 160.07000
  • LogP: 0.15250
  • Siedepunkt: 715°C at 760 mmHg
  • Brechungsindex: 1.76
  • Flammpunkt: 386.2°C
  • Dichte: 1.593g/cm3

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319
  • Warnhinweis: P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/38
  • Sicherheitshinweise: 26
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
DC Chemicals
DCS-029-20 mg
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
82373-94-2 >98%, Standard References Grade
20mg
$280.0 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T88670-20mg
2,3,4',5-Tetrahydroxystilbene 2-O-Glucoside
82373-94-2
20mg
¥278.0 2021-09-07
Chengdu Biopurify Phytochemicals Ltd
BP0039-20mg
2,3,5,4'-Tetrahydroxyl-diphenylethylene-2-O-beta-D-glucoside
82373-94-2 98%
20mg
$40 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2964-1 mL * 10 mM (in DMSO)
Astragalus polyphenols
82373-94-2 99.77%
1 mL * 10 mM (in DMSO)
¥410.00 2022-04-26
BAI LING WEI Technology Co., Ltd.
928007-5MG
2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside, 98%, from Fallopia multiflora (Thunb.) Harald.
82373-94-2 98%
5MG
¥ 125 2022-04-26
ChemFaces
CFN99995-20mg
2,3,5,4'-Tetrahydroxyl diphenylethylene-2-O-glucoside
82373-94-2 >=98%
20mg
$40 2021-07-22
eNovation Chemicals LLC
D659438-20mg
2,3,5,4-tetrahydroxyl diphenylethylene-2-o-glucoside
82373-94-2 98%
20mg
$285 2024-05-25
Chengdu Biopurify Phytochemicals Ltd
BP0039-1000mg
2,3,5,4'-Tetrahydroxyl-diphenylethylene-2-O-beta-D-glucoside
82373-94-2 98%
1000mg
$160 2023-09-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CG191-25mg
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
82373-94-2 95+%
25mg
1797CNY 2021-05-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL82666-10MG
82373-94-2
10MG
¥4697.92 2023-01-06

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
3.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
3.2 rt; 15 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
6.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
6.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 rt; 12 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
4.1 Solvents: Toluene ;  12 h, reflux
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
5.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
7.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
7.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
2.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Water Solvents: Methanol ;  0.5 h
Referenz
Water-Assisted/Water-Accelerated Photoreaction of trans-2,3,4',5-Tetrahydroxystilbene-2-O-β-D-glucoside from the Roots of Polygonum multiflorum
Bao, Ni-Man ; et al, Journal of Agricultural and Food Chemistry, 2020, 68(18), 5086-5092

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 rt; 15 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
4.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
2.1 Solvents: Toluene ;  12 h, reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
5.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
2.2 rt; 15 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
5.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
1.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
1.2 Solvents: Water
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
2.2 Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
4.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
5.2 rt; 15 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
6.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
6.3 Solvents: Water ;  rt
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
8.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
8.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, rt
1.2 Solvents: Water ;  rt
2.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
2.2 Solvents: Water
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
3.2 Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
5.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
6.2 rt; 15 h, rt
6.3 Solvents: Water ;  rt
7.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
7.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
7.3 Solvents: Water ;  rt
8.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
8.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
9.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
9.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Toluene ;  12 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
4.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
3.1 Solvents: Toluene ;  12 h, reflux
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
6.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
6.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
1.2 Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
3.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
4.2 rt; 15 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
5.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
7.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
7.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
2.1 Reagents: Hydrogen peroxide Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, rt
2.2 Solvents: Water ;  rt
3.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
3.2 Solvents: Water
4.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
4.2 Solvents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
6.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
7.2 rt; 15 h, rt
7.3 Solvents: Water ;  rt
8.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
8.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
8.3 Solvents: Water ;  rt
9.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
9.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
10.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
10.2 Solvents: Water ;  rt
Referenz
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Raw materials

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Preparation Products

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:82373-94-2)2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
A864422
Reinheit:99%
Menge:50mg
Preis ($):176.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:82373-94-2)2,3,5,4'-Tetrahydroxy stilbene 2-Ο-β-D-glucoside
TB06170
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung